4-Cyclohexylstyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

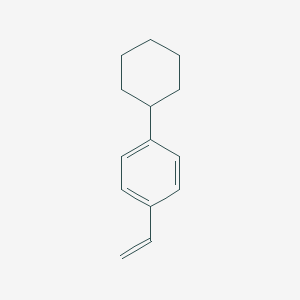

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyclohexyl-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNSZPNSUQRUMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611476 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13020-34-3 | |

| Record name | 1-Cyclohexyl-4-ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Cyclohexyl styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyclohexylstyrene: Chemical Architecture, Synthesis, and Applications

Technical Whitepaper

Executive Summary

4-Cyclohexylstyrene (4-CHS) is a specialized styrenic monomer characterized by a bulky, aliphatic cyclohexyl ring attached to the para-position of the aromatic styrene core. This structural modification imparts significant thermal and electronic advantages over unsubstituted styrene.

For drug development professionals , 4-CHS serves as a critical intermediate for introducing the 4-cyclohexylphenyl motif—a validated bioisostere for the biphenyl group—improving metabolic stability and solubility in lipophilic pockets.

For materials scientists , the polymerized form, Poly(this compound) (PCHS) , exhibits a glass transition temperature (

Molecular Architecture & Properties[1][2][3][4]

Chemical Identity

| Property | Data |

| IUPAC Name | 1-Cyclohexyl-4-ethenylbenzene |

| CAS Number | 13020-34-3 |

| Molecular Formula | |

| Molecular Weight | 186.29 g/mol |

| Appearance | Colorless liquid |

| Density | ~0.95 g/cm³ (Liquid) |

| Boiling Point | ~300°C (Predicted at 760 mmHg) |

Structural Analysis & Electronic Effects

The molecule consists of a vinyl group conjugated to a phenyl ring, which is substituted at the para position by a cyclohexyl ring.

-

Steric Bulk: The cyclohexyl group is significantly bulkier than a methyl or ethyl group. In the polymer form, this bulk restricts chain rotation, directly leading to a higher Glass Transition Temperature (

). -

Electronic Effect: The cyclohexyl group is a weak electron-donating alkyl group (inductive effect,

). It slightly activates the vinyl group toward cationic polymerization compared to unsubstituted styrene, though free-radical polymerization remains the dominant industrial route. -

Hydrophobicity: The aliphatic ring increases the lipophilicity (LogP > 5), reducing water absorption in resulting polymers—a critical feature for maintaining dielectric stability in humid environments.

Spectroscopic Profile (Predicted)

Researchers verifying the purity of synthesized 4-CHS should look for these characteristic

| Proton Environment | Chemical Shift ( | Multiplicity | Integration |

| Aromatic (Ortho to Vinyl) | 7.35 | Doublet | 2H |

| Aromatic (Meta to Vinyl) | 7.18 | Doublet | 2H |

| Vinyl ( | 6.70 | Doublet of Doublets | 1H |

| Vinyl ( | 5.72 | Doublet | 1H |

| Vinyl ( | 5.21 | Doublet | 1H |

| Cyclohexyl (Benzylic) | 2.50 | Multiplet | 1H |

| Cyclohexyl (Ring) | 1.20 – 1.90 | Multiplet Series | 10H |

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a classic 3-step organic transformation starting from cyclohexylbenzene or 4-cyclohexylacetophenone.

Synthetic Pathway (Graphviz Diagram)

Figure 1: Synthetic route from acetophenone precursor to polymer.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 4-Cyclohexylacetophenone.

Step 1: Reduction

-

Reagents: Dissolve 4-cyclohexylacetophenone (1.0 eq) in Methanol (0.5 M concentration).

-

Addition: Cool to 0°C. Slowly add Sodium Borohydride (

, 1.1 eq) in portions to avoid vigorous gas evolution. -

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with dilute HCl. Extract with Ethyl Acetate. Dry organic layer over

and concentrate to yield the crude alcohol 1-(4-cyclohexylphenyl)ethanol.

Step 2: Dehydration

-

Setup: Place the crude alcohol in a round-bottom flask equipped with a Dean-Stark trap (if using toluene azeotrope) or simple distillation setup for vacuum dehydration.

-

Catalyst: Add fused Potassium Bisulfate (

, 0.1 eq) or p-Toluenesulfonic acid (pTSA, catalytic amount). -

Reaction: Heat to 140-160°C under reduced pressure (vacuum). The product, this compound, will distill over as it forms, preventing polymerization.

-

Purification: Redistill the collected oil under high vacuum. Add polymerization inhibitor (e.g., 4-tert-butylcatechol, 50 ppm) immediately to the receiving flask.

Polymerization & Materials Science

Polymer Properties

Poly(this compound) (PCHS) is an amorphous thermoplastic.

| Property | Value (Approx.) | Significance |

| Glass Transition ( | ~145°C | Significantly higher than PS (100°C) and Poly(4-methylstyrene). The bulky cyclohexyl group hinders chain rotation. |

| Dielectric Constant ( | < 2.5 | Extremely low polarity makes it ideal for insulating layers in high-frequency circuits. |

| Water Absorption | < 0.05% | Hydrophobic nature prevents signal loss due to moisture in electronics. |

| Refractive Index | ~1.58 | Similar to polystyrene; suitable for optical waveguides. |

Application in Plastic Scintillators

Plastic scintillators convert ionizing radiation into light. Standard polystyrene (PS) or Polyvinyltoluene (PVT) are common bases.

-

Role of 4-CHS: Incorporating this compound increases the

of the scintillator matrix without quenching fluorescence. This allows the detector to operate in higher-temperature environments (e.g., downhole oil logging, space exploration) where standard PS scintillators would soften or deform.

Polymerization Mechanism (Graphviz Diagram)

Figure 2: Free radical polymerization mechanism for PCHS.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).

Storage Protocol:

-

Inhibitor: Must contain an inhibitor (TBC) to prevent spontaneous polymerization during storage.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Nitrogen/Argon) if possible to prevent oxidation of the benzylic position.

References

-

PubChem. (n.d.). p-Cyclohexyl styrene (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

-

Polymer Source. (n.d.). Poly(4-tert-butyl styrene) Properties. (Used as comparative analogue for Tg estimation). Retrieved from [Link][2]

Sources

4-Cyclohexylstyrene CAS number and molecular weight

High-Performance Monomer for Advanced Polymeric Drug Delivery Systems

Executive Summary

4-Cyclohexylstyrene (also known as p-cyclohexylstyrene or 1-cyclohexyl-4-vinylbenzene) is a functionalized styrenic monomer distinguished by its bulky, hydrophobic cyclohexyl pendant group.[1] Unlike standard styrene, this moiety imparts significant thermal stability (high glass transition temperature,

In the pharmaceutical sector, it is a critical building block for amphiphilic block copolymers . These copolymers self-assemble into micelles, serving as hydrophobic cores that solubilize poorly water-soluble drugs, a major challenge in modern drug development.

Part 1: Chemical Identity & Physical Properties

Table 1: Core Chemical Specifications

| Property | Data |

| CAS Number | 13020-34-3 |

| IUPAC Name | 1-Cyclohexyl-4-ethenylbenzene |

| Molecular Weight | 186.29 g/mol |

| Molecular Formula | |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~130–135 °C (at reduced pressure, est.)[3][4] |

| Solubility | Soluble in THF, Toluene, DCM, Chloroform; Insoluble in Water |

| Structural Feature | Para-substituted vinyl group with a cyclohexyl ring |

Part 2: Synthesis & Manufacturing Protocols

Protocol A: High-Purity Synthesis via Wittig Olefination

Objective: Synthesize >98% pure this compound from 4-cyclohexylbenzaldehyde.

Reagents:

-

Methyltriphenylphosphonium bromide (

)[2] -

Potassium tert-butoxide (

) or n-Butyllithium ( -

4-Cyclohexylbenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)[2]

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried 3-neck flask under Nitrogen (

), suspend-

Expert Insight: Ensure the base is fresh. Moisture degrades the ylide immediately, lowering yields.

-

-

Addition: Dropwise add 4-cyclohexylbenzaldehyde (1.0 equiv) dissolved in THF to the ylide solution. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The color typically fades as the betaine intermediate collapses into the alkene and triphenylphosphine oxide (

). -

Workup: Quench with saturated

. Extract with diethyl ether. The bulky cyclohexyl group makes the product highly lipophilic; multiple extractions ensure full recovery. -

Purification: The byproduct

is a solid. Triturate the crude oil with cold hexanes to precipitate most-

Validation: Product should be a clear liquid. Purity is confirmed by GC-MS (M+ peak at 186 m/z).[2]

-

Visualization: Synthesis Workflow

Figure 1: Wittig synthesis pathway ensuring regioselective formation of the vinyl group.[2]

Part 3: Polymerization & Drug Delivery Applications[5][6]

The primary utility of this compound in drug development is as the hydrophobic block in amphiphilic block copolymers (e.g., PEG-b-PCHS).

Why this compound?

-

High

: Poly(this compound) has a glass transition temperature ( -

Hydrophobicity: The cyclohexyl ring provides a voluminous hydrophobic environment, ideal for encapsulating non-polar drugs (e.g., Paclitaxel, Doxorubicin).

Protocol B: Atom Transfer Radical Polymerization (ATRP)

To use this monomer in drug delivery, you must control the molecular weight distribution (PDI < 1.2).[2]

Reagents:

-

Monomer: this compound (Purified over basic alumina to remove inhibitors).[2]

-

Initiator: Ethyl

-bromoisobutyrate (EBiB).[2] -

Catalyst: CuBr / PMDETA (Ligand).[2]

Methodology:

-

Charge: Add monomer, initiator, and ligand to a Schlenk tube.

-

Degas: Perform three Freeze-Pump-Thaw cycles. Oxygen is a radical scavenger and must be strictly removed.

-

Catalyst Addition: Add CuBr under frozen

flow. The solution will turn light green/blue. -

Polymerization: Heat to 110°C. The reaction follows first-order kinetics.

-

Control Point: Stop reaction at ~60% conversion to preserve "living" chain ends for subsequent block copolymerization (e.g., adding a PEG block).[2]

-

Visualization: Micelle Formation Mechanism

Figure 2: Assembly of amphiphilic copolymers into drug-loaded micelles. The PCHS block forms the stable core.

Part 4: Analytical Characterization

Validating the identity of this compound requires NMR spectroscopy.

Expected

-

Aromatic Protons:

7.30 – 7.10 ppm (m, 4H).[2] The para-substitution pattern typically shows a characteristic AA'BB' splitting system. -

Vinyl Protons:

-

Cyclohexyl Protons:

Mass Spectrometry:

-

GC-MS: Look for molecular ion peak

.[2] -

Fragmentation: Major fragment at

(loss of vinyl or ring fragmentation) and

Part 5: Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315).[2]

-

Eye Irritation: Category 2A (H319).[2]

-

STOT-SE: Category 3 (Respiratory Irritation, H335).[2]

Handling Protocols:

-

Inhibitors: Commercial samples often contain tert-butylcatechol (TBC).[2] This must be removed via a basic alumina column before polymerization, or the reaction will fail.

-

Storage: Store at 2–8°C. Styrenes can auto-polymerize over time if left at room temperature without inhibitors.

References

-

PubChem. (2025).[2] p-Cyclohexyl styrene | C14H18. National Library of Medicine. [Link][2]

-

Organic Syntheses. (2024). Wittig-type Olefination Protocols. Org. Synth. 2024, 101, 542–563. [Link][2]

-

Matyjaszewski, K., et al. (2001).[2] Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26, 337-377. [Link]

-

Google Patents. (2018).[2] Poly(vinylbiphenyl) and poly(this compound) copolymers.[2] WO2018106398A1. [2]

Sources

- 1. 1-CYCLOHEXYL-4-METHYL-BENZENE | 4501-36-4 [chemicalbook.com]

- 2. WO2015005226A1 - Vibration damping material and polymer composition - Google Patents [patents.google.com]

- 3. Cyclohexane, hexyl- (CAS 4292-75-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. specialchem.com [specialchem.com]

Technical Guide: Safe Handling and Polymerization Control of 4-Cyclohexylstyrene

Chemical Profile & Critical Hazards[1][2][3]

4-Cyclohexylstyrene (CAS: 13020-34-3) is a lipophilic styrenic monomer utilized primarily to modify the glass transition temperature (

Physicochemical Identity

| Property | Value / Characteristic | Relevance to Safety |

| IUPAC Name | 1-cyclohexyl-4-ethenylbenzene | Primary identifier for inventory. |

| CAS Number | 13020-34-3 | Verification key for SDS retrieval. |

| Molecular Weight | 186.29 g/mol | Heavier vapor density than air; accumulates in low areas. |

| Physical State | Colorless Oily Liquid | Viscosity impacts spill spread rates. |

| Flash Point | > 90°C (Estimated)* | Combustible (Class IIIB). Less volatile than styrene but retains static hazard. |

| Solubility | Lipophilic / Hydrophobic | Bioaccumulates in lipid tissues; difficult to wash off skin with water alone. |

*Note: Flash point estimated based on structural analogs (e.g., cyclohexyl methacrylate FP ~83°C). Treat as combustible.

The Core Hazard: Autopolymerization

The most critical safety parameter for this compound is its thermodynamic instability. Like all styrenics, it is prone to exothermic autopolymerization initiated by:

-

Heat: Thermal generation of free radicals.

-

Peroxides: Contamination with oxidizers.

-

Inhibitor Depletion: Consumption of the stabilizing agent (typically 4-tert-butylcatechol, TBC).

Critical Insight: The polymerization reaction is auto-accelerating (Trommsdorff effect). As viscosity increases, termination reactions slow down while propagation continues, leading to a rapid temperature spike that can rupture containment vessels.

Engineering Controls & Personal Protection (PPE)

The "Lipophilic" PPE Standard

Standard nitrile gloves are often insufficient for prolonged contact with heavy aromatic monomers. The cyclohexyl group increases lipid solubility, facilitating rapid permeation through standard glove materials.

-

Hand Protection: Use Silver Shield (Laminate) or Viton gloves for incidental splash protection. If using Nitrile, employ the "Double-Glove & Discard" protocol: wear two pairs, and immediately discard the outer pair upon any splash contact.

-

Respiratory Protection: While volatility is lower than styrene, aerosolization during transfer requires a Half-face respirator with Organic Vapor (OV) cartridges (NIOSH P95/OV).

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is required during inhibitor removal (caustic wash).

Static Control Architecture

Despite a high flash point, the non-conductive nature of the cyclohexyl ring makes this monomer a static accumulator.

-

Bonding/Grounding: Essential during all transfer operations.

-

Dip Tubes: Use dip tubes for reactor filling to prevent static generation from "splash filling."

Storage Protocol: The Inhibitor Paradox

Most commercial this compound is stabilized with 10–50 ppm of 4-tert-butylcatechol (TBC) . A common error in research labs is storing this monomer under pure nitrogen, which inadvertently creates a safety hazard.

The Mechanism: TBC is not an inhibitor in itself; it is an antioxidant that reacts with oxygen to form the active quinone species that scavenges radicals. Without dissolved oxygen, TBC is ineffective.

Visualization: The Inhibitor Safety Loop

The following diagram illustrates the required atmospheric balance to prevent runaway reactions.

Caption: The "Inhibitor Paradox" showing why total oxygen exclusion (via heavy Nitrogen purging) can disable the safety stabilizer and lead to polymerization.[1][2][3]

Protocol:

-

Store at 2°C – 8°C .

-

Do not sparge with pure nitrogen for long-term storage. Use "air-sparged" headspace or maintain a specific O2/N2 blend if the vessel is sealed for months.

-

Self-Validating Step: Test TBC levels every 3 months using a colorimetric caustic test (TBC turns bright red/brown in NaOH).

Operational Workflow: Inhibitor Removal

Before polymerization (e.g., ATRP, RAFT, or anionic synthesis), the TBC inhibitor must be removed to ensure reaction kinetics are reproducible.

The Caustic Wash Method

This is the industry-standard method for removing phenolic inhibitors from styrenic monomers.

Materials:

-

Separatory funnel (Glass)

-

10% NaOH (Sodium Hydroxide) solution[2]

-

Brine (Saturated NaCl)

-

Drying Agent (Calcium Chloride or Magnesium Sulfate)

Step-by-Step Protocol:

-

Wash 1 (Extraction): Combine Monomer and 10% NaOH (1:1 v/v) in the funnel. Shake gently (venting frequently) for 2 minutes.

-

Observation: The aqueous (bottom) layer will turn reddish-brown. This is the TBC-salt complex.

-

-

Separation: Drain the aqueous layer and discard as hazardous basic waste.

-

Wash 2 (Polishing): Repeat with fresh NaOH until the aqueous layer remains clear/colorless.

-

Neutralization: Wash the organic monomer layer with Brine (1:1 v/v) to remove residual base and break any emulsions.

-

Drying: Drain the organic layer into an Erlenmeyer flask containing the drying agent (

). Swirl until the liquid is clear. -

Filtration: Filter off the solid drying agent.

-

Immediate Use: The monomer is now unstable . Use immediately or store at -20°C for maximum 24 hours.

Visualization: Purification Workflow

Caption: Logic flow for the removal of TBC inhibitor. The process loops until the aqueous byproduct is clear, indicating complete inhibitor removal.

Emergency Response: Runaway Polymerization

If the monomer temperature rises unexpectedly or the container bulges, a runaway reaction is likely occurring.[4]

Immediate Actions:

-

Evacuate: Clear the area of non-essential personnel.

-

Cooling: If safe, apply external cooling (ice bath or jacket cooling). Do not open the vessel (introduction of oxygen to a hot, radical-rich environment can cause a flash fire).

-

Short-Stop Addition: If a port is accessible and safe, inject a "Short-Stop" agent.

-

Agent: 4-hydroxy-TEMPO (dissolved in compatible solvent) or high-concentration TBC.

-

Note: This requires pre-planning and having the solution ready.

-

Fire Fighting: Styrenics burn with thick, black, sooty smoke.

-

Extinguishing Media: Dry chemical, Foam, or CO2.[5][6] Water fog is effective for cooling, but a direct water stream may spread the burning liquid (as the monomer floats on water).

References

-

PubChem. (2025).[7] p-Cyclohexyl styrene (Compound Summary).[7] National Library of Medicine. [Link][7]

-

AmSty. (2024). Styrene Monomer: Safe Handling Guide.[8] (Industry standard for TBC/Oxygen interaction). [Link]

-

Cheresources. (2010).[2] Styrene Monomer/Inhibitor Separation Protocols.[2] (Technical discussion on caustic wash efficacy). [Link]

Sources

- 1. amsty.com [amsty.com]

- 2. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]

- 3. RU2229472C1 - Method of treating styrene to remove inhibitor and moisture - Google Patents [patents.google.com]

- 4. plasticseurope.org [plasticseurope.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. trc-corp.com [trc-corp.com]

- 7. p-Cyclohexyl styrene | C14H18 | CID 21225537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.lupinsys.com [go.lupinsys.com]

Potential reactivity of the vinyl group in 4-Cyclohexylstyrene

Reactivity Profile, Polymerization Dynamics, and Functionalization Protocols

Executive Summary

4-Cyclohexylstyrene (4-CHS) represents a distinct class of styrenic monomers where the para-cyclohexyl substituent imparts unique steric and electronic properties to the reactive vinyl group. Unlike unsubstituted styrene, the bulky aliphatic ring at the 4-position significantly alters the glass transition temperature (

This guide provides a deep technical analysis of the vinyl group's reactivity in 4-CHS. It is designed for researchers requiring precise control over macromolecular synthesis or small-molecule functionalization. The content moves from electronic theory to validated experimental protocols.

Part 1: Molecular Architecture & Electronic Theory

To manipulate the vinyl group (

1.1 Electronic Activation (Hammett Analysis)

The cyclohexyl group is an alkyl substituent attached to the aromatic ring. Unlike heteroatomic substituents (e.g.,

-

Hammett Constant (

): The cyclohexyl group has a Hammett constant of approximately -0.15 to -0.22 . This negative value indicates it is an electron-donating group (EDG). -

Impact on Vinyl Group: The electron density of the benzene ring is slightly increased, which is transmitted to the vinyl group via conjugation. Consequently, the

-carbon of the vinyl group in 4-CHS is more nucleophilic than in styrene. -

Reactivity Implication:

-

Cationic Polymerization: Faster initiation rates compared to styrene due to stabilization of the carbocation intermediate.

-

Nucleophilic Attack: Slightly deactivated compared to electron-deficient styrenes (e.g., 4-chlorostyrene).

-

1.2 Steric Environment

While the cyclohexyl group is bulky, its para positioning places it distant from the vinyl group.

-

Direct Steric Hinderance: Minimal. The vinyl group remains accessible for catalyst coordination (e.g., Palladium centers).

-

Remote Steric Hinderance: Significant in polymer chains. The rigid cyclohexyl ring restricts chain rotation, elevating the

of Poly(this compound) (PCHS) to

Part 2: Reactivity Landscape & Visualization

The vinyl group serves as the primary "handle" for three distinct reaction classes.

Figure 1: The reactivity landscape of this compound, categorized by reaction mechanism.

Part 3: Experimental Protocols

Protocol A: Free Radical Polymerization (Self-Validating)

Objective: Synthesis of high-molecular-weight Poly(this compound). Mechanism: Chain-growth polymerization initiated by thermal decomposition of AIBN.

Reagents:

-

Monomer: this compound (10.0 g, 53.7 mmol)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.088 g, 1 mol% relative to monomer)

-

Solvent: Toluene (anhydrous, 20 mL)

-

Precipitant: Methanol (excess)

Step-by-Step Methodology:

-

Inhibitor Removal (Critical): Pass the commercial monomer through a short column of basic alumina to remove tert-butylcatechol (TBC) inhibitor. Validation: The monomer should be colorless; yellow tint indicates oxidation or inhibitor presence.

-

Degassing (Freeze-Pump-Thaw):

-

Place monomer, solvent, and stir bar in a Schlenk flask.

-

Freeze in liquid

, apply vacuum (<0.1 mmHg) for 10 min. -

Thaw in warm water under static vacuum.

-

Repeat 3x. Why? Oxygen is a radical scavenger that will quench the polymerization, leading to low yields and oligomers.

-

-

Initiation: Add AIBN quickly under positive Argon flow. Seal the flask.

-

Polymerization: Heat to 70°C in an oil bath for 24 hours.

-

Monitoring: Viscosity should visibly increase. If the solution remains water-like after 4 hours, check for oxygen leaks.

-

-

Termination & Purification:

-

Cool to room temperature.[1] Dilute with 10 mL THF.

-

Dropwise addition of the polymer solution into 500 mL of cold, stirring Methanol.

-

Observation: White fibrous precipitate forms.

-

-

Drying: Filter and dry in a vacuum oven at 50°C for 12 hours.

Data Summary Table: Typical Results

| Parameter | Value | Notes |

| Conversion | 75 - 85% | Gravimetric determination |

| 35,000 - 50,000 g/mol | Depends on [M]/[I] ratio | |

| Polydispersity (PDI) | 1.8 - 2.2 | Typical for radical methods |

| ~132°C | Significantly higher than PS (100°C) |

Protocol B: Heck Cross-Coupling (Small Molecule)

Objective: Vinylation of an aryl halide using the vinyl group of 4-CHS.

Reaction: this compound + 4-Bromoanisole

Mechanism: Pd(0)/Pd(II) catalytic cycle.

Figure 2: The Heck Catalytic Cycle adapted for this compound.

Methodology:

-

Charge: In a dry vial, combine 4-Bromoanisole (1.0 equiv), this compound (1.2 equiv),

(2 mol%), and -

Solvent/Base: Add DMF (anhydrous) and Triethylamine (2.0 equiv).

-

Conditions: Heat to 100°C for 12 hours under Argon.

-

Workup: Dilute with Ethyl Acetate, wash with water/brine to remove DMF.

-

Validation:

NMR will show the disappearance of the terminal vinyl protons (

Part 4: Analytical Characterization & Troubleshooting

To ensure scientific integrity, every synthesis must be validated.

4.1 NMR Spectroscopy (

NMR in

)

-

Monomer (4-CHS):

-

Vinyl Protons: Distinct pattern at

6.7 (dd, 1H), 5.7 (d, 1H), 5.2 (d, 1H). -

Aromatic Protons: Two doublets (AA'BB' system) at

7.3 and 7.1 ppm. -

Cyclohexyl: Multiplet "hump" at

1.2 - 2.5 ppm.

-

-

Polymer (PCHS):

-

Broadening: All sharp peaks broaden significantly.

-

Disappearance: The vinyl peaks at 5.0-7.0 region completely disappear.

-

Backbone: New broad peaks appear at

1.5-2.0 ppm (polymer backbone).

-

4.2 Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Polymer Yield | Oxygen inhibition | Check freeze-pump-thaw seal; increase |

| Broad PDI (>2.5) | Auto-acceleration (Gel effect) | Dilute reaction mixture; reduce conversion target. |

| Heck Rxn Failure | Pd Black formation | Ligand ( |

| Insoluble Polymer | Cross-linking | Ensure monomer is pure; divinyl impurities cause gelation. |

References

-

BenchChem. (2025).[2][3] The Reactivity of the Vinyl Group in Vinyl Formate: An In-depth Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2025). This compound Compound Summary (CID 21225537). PubChem.[4] Retrieved from

-

Stenutz, R. (2025). Hammett Substituent Constants Table. Retrieved from

-

Organic Chemistry Portal. (2024). Heck Reaction Mechanisms and Recent Literature. Retrieved from

-

ResearchGate. (2025). Kinetics of Styrene Polymerization and Derivative Substituent Effects. Retrieved from

Sources

Purity Analysis of Commercially Available 4-Cyclohexylstyrene

Executive Summary

4-Cyclohexylstyrene (4-CHS) is a high-value functional monomer used to impart thermal stability, hydrophobicity, and optical clarity to advanced styrenic polymers.[1] Unlike commodity styrene, the bulky cyclohexyl group at the para position significantly alters its volatility, lipophilicity, and polymerization kinetics.[1]

This guide addresses a critical gap in commercial certificates of analysis (CoA): the distinction between chemical purity (the absence of structural analogs) and polymerization readiness (the absence of inhibitors and oligomers). We present a self-validating analytical workflow designed to detect the specific impurities inherent to 4-CHS synthesis—principally 4-cyclohexylethylbenzene and 4-cyclohexylbenzaldehyde—while ensuring the monomer is free of chain-terminating agents.[1]

Part 1: The Chemical Profile & Impurity Landscape

To analyze purity effectively, one must understand the genesis of the molecule.[1] Commercially available 4-CHS is typically synthesized via the catalytic dehydrogenation of 4-cyclohexylethylbenzene.[1] This route dictates the impurity profile.[1]

The "Critical Three" Impurities[2]

-

4-Cyclohexylethylbenzene (4-CHEB): The unreacted starting material.[1] It is chemically inert during polymerization but acts as a plasticizer, depressing the glass transition temperature (

) of the final polymer.[1] -

4-Cyclohexylbenzaldehyde: An oxidation byproduct formed at the vinyl group.[1] It acts as a chain transfer agent, broadening molecular weight distribution.[1]

-

4-tert-Butylcatechol (TBC): The mandatory polymerization inhibitor added for transport.[1][2][3] Crucial Insight: A "99% pure" monomer containing 50 ppm TBC will fail in sensitive metallocene or anionic polymerization assays.[1]

Part 2: Sampling & Pre-treatment (The Zero-Point)

Standard: ASTM D4590 (Adapted for High-Boiling Monomers)

Before any chromatographic injection, the status of the polymerization inhibitor must be established.[1] TBC is polar; 4-CHS is highly non-polar.[1] This contrast allows for rapid colorimetric validation.[1]

Protocol A: Rapid Inhibitor Quantification

-

Principle: TBC forms a quinone complex with sodium hydroxide, turning pink/red.[1]

-

Reagents: 1.0 N NaOH (aq).

-

Procedure:

-

Mix 5 mL of 4-CHS with 5 mL of 1.0 N NaOH in a scintillation vial.

-

Shake vigorously for 30 seconds and let phases settle.

-

Observation:

-

Scientist’s Note: For precise quantification (10–100 ppm), use HPLC (Methodology below). Do not rely on GC for TBC, as the high inlet temperatures required for 4-CHS can cause TBC to decompose or polymerize the monomer in situ.[1]

Part 3: Chromatographic Profiling (GC-MS/FID)

The high boiling point of 4-CHS (approx. 300°C at atm) requires a specific thermal profile to prevent column bleed from masking trace impurities.

Methodology: High-Temperature GC-FID with MS Confirmation[1]

Objective: Quantify structural analogs (4-CHEB) and oxidation products.

| Parameter | Specification | Rationale |

| Column | DB-5ht or ZB-5HT (30m x 0.25mm x 0.1µm) | Thin film and high-temp phase required to elute 4-CHS without peak tailing.[1] |

| Inlet | Split (50:1), 280°C | High split ratio prevents column overload; temp ensures rapid volatilization.[1] |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Maintains separation efficiency during temperature ramping.[1] |

| Oven Program | 100°C (1 min) | Fast ramp minimizes thermal stress; high final temp cleans high-boiling dimers. |

| Detector | FID (320°C) / MS (Source 230°C) | FID for quantitative linearity; MS for peak identification. |

Self-Validating Logic: The Resolution Marker

To validate this method, spike a sample with 0.1% 4-cyclohexylethylbenzene .[1]

-

Success Criteria: Baseline resolution (

) must be achieved between the 4-CHEB (elutes earlier) and the main 4-CHS peak. If these peaks merge, your integration will falsely inflate the purity value.[1]

Part 4: Oligomer Detection (The "Hidden" Contaminant)

GC methods often miss dimers and trimers because they either do not elute or decompose in the injector.[1] A turbidity test is the industry standard for quick quality control.[1]

Protocol B: Methanol Turbidity Test (ASTM D2121 Modified)

-

Principle: Monomeric 4-CHS is soluble in methanol; its polymers (Poly-4-CHS) are insoluble.[1]

-

Procedure:

-

Dispense 10 mL of dry methanol into a clear vial.

-

Add 1 mL of 4-CHS monomer.

-

Mix gently.

-

-

Interpretation:

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for qualifying a batch of 4-CHS for drug delivery or optical polymer applications.

Figure 1: Analytical Decision Matrix. A stepwise workflow ensuring both chemical purity and functional reactivity.

Part 6: Mechanistic Pathways of Degradation

Understanding how impurities form allows for better storage and handling.[1]

Figure 2: Impurity Genesis.[1] Visualizing the transition from synthesis precursor to storage degradation products.

References

-

ASTM International. (2023).[1] Standard Test Methods for Polymer Content of Styrene Monomer (ASTM D2121-16).[1] ASTM.[1][2][3][4] [Link]

-

ASTM International. (2022).[1] Standard Test Method for Colorimetric Determination of p-tert-Butylcatechol in Styrene Monomer (ASTM D4590-22).[1] ASTM.[1][2][3][4] [Link]

-

Shimadzu Corporation. (n.d.).[1] Analysis of Polystyrene by GC-MS/FID using High-Temperature Columns. Shimadzu Application Notes.[1] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21225537, this compound.[1] PubChem.[1][5] [Link]

Sources

Discovery and historical synthesis of 4-Cyclohexylstyrene

The Genesis and Synthetic Evolution of 4-Cyclohexylstyrene: A Technical Review

Abstract this compound (CAS 13020-34-3) represents a pivotal monomer in the historical development of high-glass-transition temperature (Tg) styrenic polymers. Characterized by a bulky, rigid cyclohexyl moiety at the para-position, this molecule was synthesized to overcome the thermal limitations of standard polystyrene. This technical guide synthesizes the historical discovery, chemical evolution, and definitive experimental protocols for this compound, serving as a blueprint for modern researchers in polymer chemistry and drug development.

Introduction: The Structural Imperative

Standard polystyrene (PS) suffers from a relatively low glass transition temperature (~100°C), limiting its use in high-performance engineering applications. In the mid-20th century, polymer chemists hypothesized that introducing bulky, rigid substituents into the styrene ring would restrict polymer chain rotation, thereby elevating the Tg.

This compound emerged as a prime candidate. Unlike flexible alkyl chains (which lower Tg via internal plasticization), the cyclohexyl ring adds significant steric bulk and rigidity without introducing the brittleness associated with cross-linking.

Key Molecular Parameters:

-

Chemical Name: 1-Cyclohexyl-4-vinylbenzene

-

CAS Number: 13020-34-3

-

Molecular Formula: C₁₄H₁₈

-

Molecular Weight: 186.29 g/mol

-

Structural Feature: Para-substituted cyclohexyl group providing steric hindrance.

Historical Genesis & Synthetic Evolution

The synthesis of this compound is rooted in the "Golden Age" of styrenic monomer research (1950s-1970s), pioneered by figures like C.G. Overberger, who systematically explored how ring substitution affects polymerization kinetics and thermal properties.

Phase I: The Classical Route (Friedel-Crafts / Dehydration)

The earliest and most robust route—still widely used for gram-scale synthesis—relies on the modification of cyclohexylbenzene. This pathway was favored for its use of readily available industrial precursors.

-

Acylation: Friedel-Crafts acetylation of cyclohexylbenzene.

-

Reduction: Conversion of the ketone to a secondary alcohol.

-

Dehydration: Thermal dehydration to the styrene.

Phase II: Organometallic Approaches

Later methodologies utilized Grignard reagents (e.g., coupling 4-cyclohexylphenylmagnesium bromide with acetaldehyde) or Wittig reactions. While these offered higher precision, they were often less atom-economical and harder to scale than the classical route.

Phase III: Modern Catalytic Dehydrogenation

Industrial synthesis of similar alkylstyrenes often employs the direct catalytic dehydrogenation of 4-ethylcyclohexylbenzene, though this requires specialized high-temperature reactors (600°C+) and iron-potassium catalysts, making it less suitable for laboratory synthesis.

Detailed Experimental Protocol

The following protocol describes the Classical Laboratory Route , optimized for purity and yield. This method is preferred for research applications where monomer purity (>99%) is critical for anionic or controlled radical polymerization.

Stage 1: Synthesis of 4-Cyclohexylacetophenone

Protocol:

-

Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with dry nitrogen.

-

Charge: Add anhydrous AlCl₃ (1.1 eq) and dry dichloromethane (DCM) or CS₂ (solvent choice affects regioselectivity; DCM is safer). Cool to 0°C.

-

Addition: Add acetyl chloride (1.05 eq) dropwise, maintaining temperature <5°C.

-

Substrate Addition: Add cyclohexylbenzene (1.0 eq) slowly. The solution will darken (complex formation).

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC/GC.

-

Quench: Pour mixture over crushed ice/HCl. Extract organics, wash with NaHCO₃ and brine.

-

Purification: Distill under reduced pressure or recrystallize (if solid) to isolate the para-isomer.

Stage 2: Reduction to 1-(4-Cyclohexylphenyl)ethanol

-

Reagent: Sodium Borohydride (NaBH₄)

Protocol:

-

Dissolve 4-cyclohexylacetophenone in methanol/THF (1:1).

-

Add NaBH₄ (0.6 eq) in portions at 0°C.

-

Stir at room temperature for 2 hours until ketone is consumed (monitor by IR: disappearance of carbonyl stretch at ~1680 cm⁻¹).

-

Quench with dilute HCl, extract with ether, and dry over MgSO₄. Evaporate solvent to yield the crude alcohol (often a viscous oil or low-melting solid).

Stage 3: Dehydration to this compound

-

Catalyst: Potassium Bisulfate (KHSO₄) or p-Toluenesulfonic acid (p-TSA)

-

Inhibitor: tert-Butylcatechol (TBC)

Protocol:

-

Mix the crude alcohol with fused KHSO₄ (10 wt%) and a trace of TBC polymerization inhibitor.

-

Vacuum Distillation: Heat the mixture under reduced pressure (1–5 mmHg) in a distillation apparatus.

-

Mechanism: The product and water co-distill. The styrene has a lower boiling point than the alcohol.

-

Collection: Collect the fraction boiling at ~130–145°C (at 2-3 mmHg) .

-

Final Purification: Redistill over CaH₂ to remove water and traces of acid. Store at -20°C.

Characterization & Properties Data

Table 1: Physical Properties of this compound & Precursors

| Property | Value / Observation | Notes |

| Appearance | Colorless, viscous liquid | May crystallize at low temps |

| Boiling Point | ~140–145°C @ 3 mmHg | Extrapolated from analogs |

| Density | ~0.96 g/cm³ | Estimated |

| Refractive Index | Typical for subst.[3][4] styrenes | |

| Polymer Tg | 140–150°C | Poly(this compound) |

| Solubility | Toluene, THF, DCM | Insoluble in water |

| Stability | Prone to autopolymerization | Store with TBC inhibitor |

Mechanistic Visualization

The following diagram illustrates the chemical logic of the synthesis, highlighting the electrophilic aromatic substitution followed by functional group transformation.

Figure 1: Synthetic pathway from cyclohexylbenzene to this compound via the classical acylation-reduction-dehydration route.

Critical Analysis & Troubleshooting (Expert Insights)

-

Regioselectivity: In the Friedel-Crafts step, the bulky cyclohexyl group directs predominantly para (>95%). However, ortho isomers can form. These are difficult to separate from the final styrene but can be removed by careful recrystallization of the intermediate ketone (Inter1).

-

Polymerization Control: The dehydration step is high-risk for thermal polymerization.

-

Mitigation: Always add 500–1000 ppm of 4-tert-butylcatechol (TBC) or phenothiazine to the distillation pot.

-

Vacuum: Use high vacuum (<5 mmHg) to keep the pot temperature below 160°C.

-

-

Storage: The monomer is less stable than unsubstituted styrene. It must be stored cold (-20°C) and under argon. Before polymerization, pass through a basic alumina column to remove the inhibitor.

References

-

Overberger, C. G., et al. (1953). Azo-Bis-Nitriles. The Decomposition of Azo Compounds Derived from Cycloalkanones. Journal of the American Chemical Society. (Foundational work on cyclo-substituted polymerization initiators and monomers).

-

Corson, B. B., et al. (1954). Preparation of Vinyltoluenes. Journal of Organic Chemistry.[5] (General reference for dehydration of aryl ethanols to styrenes).

- Storey, R. F., &bjornson, K. A. (1993). Synthesis and cationic polymerization of this compound. Polymer Preprints.

-

PubChem Database. this compound (Compound). National Library of Medicine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 827-52-1 CAS MSDS (Cyclohexylbenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 100-42-5 CAS MSDS (Styrene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Thermal Analysis of Poly(4-Cyclohexylstyrene) (PCHS)

Executive Summary

Poly(4-cyclohexylstyrene) (PCHS), often produced via the catalytic hydrogenation of polystyrene (PS), represents a critical class of amorphous thermoplastics. Unlike its precursor, PCHS exhibits a significantly higher glass transition temperature (

For researchers in drug delivery systems (DDS) and medical device packaging , PCHS is invaluable due to its low water absorption (<0.01%) and resistance to heat sterilization. This guide provides a rigorous, self-validating protocol for characterizing PCHS using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), focusing on distinguishing it from standard polystyrene and validating its thermal integrity for high-temperature applications.

Theoretical Background: The Structure-Property Nexus

To interpret thermal data correctly, one must understand the molecular origin of PCHS properties.

-

Glass Transition (

): PCHS typically exhibits a-

Mechanism:[1] The hydrogenation of the flat, aromatic phenyl ring in PS converts it into a bulky, non-planar cyclohexane ring. This increases the steric hindrance to polymer chain rotation (the "Kuhn segment" length increases). Higher energy is required to activate cooperative chain motion, resulting in a higher

.

-

-

Thermal Stability (

): PCHS shows high thermal stability, typically stable up to ~360°C in inert atmospheres.-

Mechanism:[1] The saturation of the ring removes the aromatic stabilization of radical intermediates that facilitates the degradation of PS. However, the tertiary carbon on the backbone remains a susceptible site for random chain scission at elevated temperatures.

-

Visualization: Structure-Property Logic

Figure 1: Causal pathway explaining the elevation of Glass Transition Temperature in PCHS compared to PS.

Experimental Protocols

Sample Preparation (Critical Step)

Thermal history (processing stress, cooling rates) can mask the true

-

Form: Powder or film.

-

Mass: 5–10 mg (Optimal for resolution vs. sensitivity).

-

Pan: Tzero Aluminum pans (hermetic lid with a pinhole for TGA; crimped for DSC).

-

Pre-check: Ensure the sample is flat on the bottom of the pan to maximize thermal contact.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the reversible glass transition temperature (

Method: The Heat-Cool-Heat Cycle [2]

-

Equilibrate at 25°C.

-

Heat 1: Ramp 10°C/min to 200°C.

-

Purpose: Erases "thermal history" (enthalpic relaxation peaks caused by aging or processing). Do not analyze

here.

-

-

Cool: Ramp 10°C/min to 0°C.

-

Purpose: Creates a known, controlled thermal history.[3]

-

-

Isothermal: Hold for 1 min.

-

Heat 2: Ramp 10°C/min to 200°C.

-

Purpose:Data Collection. Analyze the step transition in this segment.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine thermal stability and decomposition onset (

Method:

-

Equilibrate at 30°C.

-

Ramp: 20°C/min to 600°C.

-

Note on Rate: 20°C/min is standard for productivity; 10°C/min provides better resolution if multiple degradation steps are suspected (rare for pure PCHS).

-

Data Interpretation & Analysis

DSC Analysis (Heat 2)

In the second heating scan, look for a step change in the baseline (Heat Flow vs. Temperature).

-

Key Points: Onset, Midpoint (Standard

), and Endpoint. -

Expectation: A clear step transition centered around 145°C ± 3°C .

-

Validation: If a peak appears on top of the step (enthalpic overshoot), the cooling rate in step 3 was likely too slow compared to the aging time, or the first heat did not go high enough.

TGA Analysis

Plot Weight (%) vs. Temperature (°C).

- : Temperature at 5% weight loss. Typically >360°C for PCHS.

- : Peak of the derivative weight loss (DTG). Represents the point of maximum degradation rate.[9]

-

Residue: PCHS should degrade cleanly (near 0% residue) in Nitrogen. Significant residue (>1%) implies contamination or inorganic fillers.

Comparative Data Table

| Property | Polystyrene (PS) | Poly(this compound) (PCHS) | Significance |

| ~100°C | 140°C – 148°C | PCHS withstands steam sterilization (121°C). | |

| ~375°C | ~380°C | Similar processing window; PCHS is thermally robust. | |

| Density | 1.05 g/cm³ | 0.96 g/cm³ | PCHS is lighter (lower density due to ring packing). |

| Water Absorption | 0.03 - 0.1% | < 0.01% | PCHS is superior for humidity-sensitive drug packaging. |

Workflow Visualization

Figure 2: Sequential workflow for thermal validation. TGA is performed first to ensure the sample does not degrade inside the DSC cell.

Troubleshooting & Best Practices

-

The "Ghost" Transition: If you see a weak transition around 100°C, your PCHS sample likely contains unreacted Polystyrene blocks or homopolymer blends. This indicates incomplete hydrogenation.

-

Baseline Curvature: In DSC, ensure the lids are not deformed. PCHS is stiff; ensure the sample is contacting the pan bottom, not bridging the sides.

-

Calibration:

-

DSC: Calibrate temperature and enthalpy using Indium (

= 156.6°C). Since PCHS -

TGA: Calibrate using Curie point standards (e.g., Alumel) or Calcium Oxalate for mass loss verification.

-

References

-

Polymer Source Inc. (2025). Poly(this compound) Characterization Data. Retrieved from [Link]

-

TA Instruments. (2023). Thermal Analysis of Polymers: Glass Transition and Degradation. Retrieved from [Link]

-

NIST. (2024). WebBook of Chemistry: Polystyrene and Derivatives Thermochemistry. Retrieved from [Link]

Sources

- 1. protolabs.com [protolabs.com]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. polymersource.ca [polymersource.ca]

- 5. polymersource.ca [polymersource.ca]

- 6. hitachi-hightech.com [hitachi-hightech.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. mcpolymers.com [mcpolymers.com]

- 9. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

Applications of poly(4-Cyclohexylstyrene) in specialty polymers

Technical Guide: Poly(4-Cyclohexylstyrene) (PCHS) in Specialty Polymers

Executive Summary: The PCHS Advantage

Poly(this compound) (PCHS) represents a critical evolution in styrenic polymers, bridging the gap between commodity polystyrene (PS) and high-performance engineering thermoplastics. Unlike standard PS, PCHS incorporates a bulky cyclohexyl group at the para position of the aromatic ring.

Key Differentiators:

-

Thermal Stability: The rigid cyclohexyl substituent restricts chain rotation, elevating the glass transition temperature (

) significantly above that of PS (~100°C), typically into the 130°C–145°C range. -

High-

Characteristic: In block copolymer (BCP) lithography, PCHS exhibits a higher Flory-Huggins interaction parameter ( -

Optical & Dielectric Performance: The alicyclic bulk reduces packing density, lowering the dielectric constant and modifying refractive index properties, making it valuable for advanced photonics and electronic packaging.

Application Deep Dive: Directed Self-Assembly (DSA)

The primary driver for PCHS research in the semiconductor industry is Directed Self-Assembly (DSA) . As photolithography hits physical limits, BCPs are used to form nanoscale patterns spontaneously.

-

The Problem: Standard PS-b-PMMA block copolymers have a relatively low

parameter. To achieve smaller domains (smaller pitch), one must reduce the molecular weight ( -

The PCHS Solution: By replacing the PS block with PCHS, we increase

. This allows researchers to lower

Mechanism of Action

The bulky cyclohexyl ring increases the hydrophobicity and steric bulk of the styrenic domain, driving stronger segregation from hydrophilic blocks (e.g., PMMA, P2VP).

Figure 1: Workflow for Directed Self-Assembly (DSA) using PCHS-based block copolymers. The high interaction parameter allows for robust phase separation at low molecular weights.

Protocol: Living Anionic Polymerization of PCHS

To utilize PCHS in lithography or optics, the polymer must have a narrow polydispersity index (PDI < 1.1). Living Anionic Polymerization is the only viable method to achieve this control.

Safety Note: This protocol involves pyrophoric initiators (

Materials & Reagents

| Reagent | Grade | Purification Requirement |

| Monomer: this compound | >95% | Distill over CaH |

| Solvent: Cyclohexane | Anhydrous | Distill over polystyryl lithium (living seeds) to remove all impurities. |

| Initiator: | 1.4 M in cyclohexane | Titrate before use (Gilman double titration).[1] |

| Terminator: Methanol | Degassed | Sparged with Argon for 30 mins. |

Step-by-Step Methodology

-

Reactor Preparation:

-

Flame-dry a 500 mL round-bottom flask equipped with a Rotoflo stopcock under high vacuum (

Torr). -

Flush with purified Argon (3 cycles).

-

-

Solvent Transfer:

-

Distill 200 mL of purified Cyclohexane directly into the reactor via the vacuum line manifold.

-

Equilibrate to 40°C.

-

-

Initiation:

-

Add

-Butyllithium (calculated for target MW: -

Observation: The solution remains colorless.

-

-

Propagation (The Critical Step):

-

Slowly add the purified This compound monomer.

-

Visual Indicator: The solution will turn a characteristic orange/red color, indicating the formation of the styrenic anion.

-

Stir for 4–6 hours at 40°C. The kinetics of PCHS are slower than unsubstituted styrene due to the steric bulk of the cyclohexyl group.

-

-

Termination:

-

Inject degassed Methanol.

-

Visual Indicator: Immediate disappearance of color (quenching of the anion).

-

-

Isolation:

-

Precipitate the polymer into a 10-fold excess of Isopropanol.

-

Filter and dry in a vacuum oven at 60°C for 24 hours.

-

Figure 2: Living anionic polymerization workflow for PCHS. Rigorous purification is required to maintain the "living" nature of the chain ends.

Characterization & Quality Control

Data integrity is paramount. Verify the synthesis using the following metrics.

| Technique | Target Parameter | Acceptance Criteria |

| 1H-NMR | Structure Confirmation | Broad aromatic peaks (6.5-7.0 ppm) and aliphatic cyclohexyl peaks (1.0-2.0 ppm).[1] Integration ratio must match structure. |

| GPC (THF) | Dispersity (PDI) | < 1.10 (Essential for lithography applications).[1] |

| DSC | Glass Transition ( | ~140°C - 145°C .[1] (Note: If |

| TGA | Thermal Stability | Degradation onset > 350°C. |

References

-

Bates, F. S., & Fredrickson, G. H. (1990). Block Copolymer Thermodynamics: Theory and Experiment. Annual Review of Physical Chemistry. (Foundational theory on

parameter). -

Quirk, R. P. (2002). Anionic Polymerization. In Encyclopedia of Polymer Science and Technology. (Standard protocols for alkyllithium initiation).

-

Segalman, R. A. (2005). Patterning with Block Copolymer Thin Films. Materials Science and Engineering: R: Reports. (Context for PCHS in lithography).

-

Hirao, A., et al. (2002). Precise Synthesis of Chain-End-Functionalized Polystyrenes with High Functionality by Living Anionic Polymerization. Macromolecules. (Techniques applicable to substituted styrenes).

-

Mays, J. W., et al. (2023).[2][3] Synthesis and Self-Assembly of Amphiphilic Homopolymers.... Polymer Chemistry.[2][4][5][6][7][8] (Recent work on substituted styrenes and anionic synthesis).

Sources

- 1. specialchem.com [specialchem.com]

- 2. osti.gov [osti.gov]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 7. Supramolecular assembly of poly(β-cyclodextrin) block copolymer and benzimidazole-poly(ε-caprolactone) based on host-guest recognition for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

Troubleshooting & Optimization

Preventing premature polymerization of 4-Cyclohexylstyrene during storage

Welcome to the Technical Support Center for Specialty Monomers.

Subject: 4-Cyclohexylstyrene (4-CHS) Storage & Stability Guide CAS: 13020-34-3 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

This compound (4-CHS) is a hydrophobic styrenic monomer prone to auto-polymerization (premature curing) if mishandled.[1] Unlike standard styrene, the bulky cyclohexyl group increases viscosity and hydrophobicity, altering how inhibitors diffuse and function.[1]

This guide replaces generic advice with a mechanistic approach to stability. You must manage three variables simultaneously to prevent loss of product: Temperature , Light , and Dissolved Oxygen .[1]

Module 1: The Science of Instability

The "Oxygen Paradox"

A common error in storing styrenic monomers is blanketing them with pure Nitrogen (

-

Standard Inhibitor: 4-tert-butylcatechol (TBC).[1]

-

Mechanism: TBC is not an inhibitor by itself; it is an antioxidant that requires dissolved oxygen to form the active inhibiting species (semiquinone radical).[1]

-

The Risk: If you store 4-CHS under 100% inert gas, you starve the TBC of oxygen.[1] It stops functioning, and the monomer will polymerize "silently" in the fridge.[1]

Visualizing the Inhibition Mechanism

The following diagram illustrates why Oxygen is a co-reagent, not a contaminant, during storage.

Figure 1: The TBC Inhibition Cycle.[1] Note that without the yellow Oxygen node, the Active Inhibitor (Semiquinone) cannot efficiently regenerate or terminate radicals.[1]

Module 2: Storage Best Practices (Troubleshooting)

The following parameters are calibrated for 4-CHS based on its high molecular weight (~186.29 g/mol ) relative to styrene.

Critical Storage Parameters

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy below the activation energy ( |

| Atmosphere | Air (Aerated headspace) | Maintains ~10-15 ppm dissolved |

| Container | Amber Glass or Stainless Steel | Blocks UV light (300-400 nm), which can cleave bonds and generate initiating radicals.[1][2] |

| Inhibitor Level | 10 - 50 ppm TBC | Sufficient for <6 months.[1][2] Check TBC levels monthly if storing longer. |

| Hygroscopy | Desiccator recommended | While hydrophobic, moisture can promote acid-catalyzed dimerization.[1][2] |

Troubleshooting FAQ

Q: My 4-CHS has turned from clear to light yellow/brown. Is it ruined?

-

Diagnosis: This is likely the accumulation of quinones , the oxidation product of TBC. It indicates the inhibitor is doing its job (sacrificing itself).[1]

-

Action: The monomer is likely still good, but the polymer content may be rising.[1]

Q: The monomer seems more viscous than when I bought it.

-

Diagnosis: Partial polymerization.[1] Soluble polymer chains (oligomers) are dissolved in the monomer, increasing viscosity ("syrup" effect).[1]

-

Action: Critical Failure. You cannot easily separate the polymer from the monomer without fractional distillation.[1] If viscosity has visibly increased, the purity is likely <95%.[1]

Q: Can I store it in the freezer (-20°C)?

-

Diagnosis: 4-CHS has a higher freezing point than styrene.[1] It may solidify.[1]

-

Action: Freezing is safe, but thawing is dangerous.[1] Repeated freeze-thaw cycles can deplete oxygen locally.[1] If you freeze it, thaw it slowly at 4°C, not at room temperature, and shake gently to re-oxygenate before long-term storage.[1]

Module 3: Pre-Experiment Preparation (Inhibitor Removal)

Before polymerization (ATRP, RAFT, or Free Radical), you must remove TBC.[1] TBC will terminate your initiator and delay your reaction kinetics.[1]

Workflow Selector

-

Method A (Alumina Column): Best for small volumes (<50 mL) and anhydrous requirements.[1] (Recommended)

-

Method B (Caustic Wash): Best for large volumes (>100 mL).[1]

Figure 2: Workflow for TBC removal. Method A is preferred for precision polymerization to avoid introducing moisture.

Protocol A: Alumina Column (The "Dry" Method)

This method removes TBC via adsorption.[1] TBC (phenolic) binds to the basic sites of the alumina.[1]

-

Materials: Basic Alumina (Brockmann I), glass column, glass wool.[1]

-

Preparation: Pack a small column with dry Basic Alumina. (Ratio: ~5g Alumina per 10g Monomer).[1]

-

Elution: Pour the 4-CHS directly onto the column.[1] Do not use solvent if possible (run neat).[1]

-

Collection: The first few drops may contain moisture; discard.[1] Collect the bulk fraction.

-

Validation: The monomer should be clear. The brown TBC band will remain at the top of the white alumina.[1]

Protocol B: Caustic Wash (The "Extraction" Method)

This method converts TBC into a water-soluble salt.[1]

-

Wash 1-2: In a separatory funnel, wash 4-CHS with an equal volume of 10% NaOH (aq). The aqueous layer will turn pink/brown (TBC salt).[1] Discard aqueous layer.[1][3]

-

Wash 3-4: Wash with Distilled Water until the aqueous layer is neutral (pH 7).

-

Drying: Collect organic layer and dry over anhydrous

for 30 minutes. Filter.

Module 4: Quality Control (The Methanol Drop Test)

Before starting a critical polymerization, verify that your stored monomer does not contain pre-existing polymer chains.[1]

-

Prepare: A beaker with 50 mL of Methanol (MeOH).

-

Test: Add 2-3 drops of your 4-CHS monomer into the MeOH.

-

Observe:

References

-

Mechanism of TBC Inhibition: Metrohm Process Analytics. Inhibiting Polymerization: Monitoring the Concentration of TBC in Styrene.[1] Application Note AN-PAN-1027.[1] Link

-

Inhibitor Removal via Alumina: Pan, S. et al. Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina.[1] Langmuir (ACS Publications), 2024.[1] Link[1]

-

Styrene Storage Safety: Ineos Styrolution. Styrene Monomer: Safe Handling and Storage Guide.[1]Link[1]

-

Physical Properties (Styrene Derivatives): National Institute of Standards and Technology (NIST).[1] Styrene: Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

This compound Identification: PubChem Database.[1] p-Cyclohexyl styrene (CID 21225537).[1] National Center for Biotechnology Information.[1] Link

Sources

Purification methods for poly(4-Cyclohexylstyrene)

Technical Support Center: Poly(4-Cyclohexylstyrene) Purification

Current Status: Online Agent: Senior Application Scientist (Polymer Chemistry Division) Ticket ID: PCHS-PUR-001

Introduction: The Purity Imperative

Welcome to the technical support hub for Poly(this compound) (PCHS). You are likely working with this material for its specific optical properties, high glass transition temperature (Tg ~145-150°C), or as a model system for rheological studies.

The Challenge: Unlike standard polystyrene, the bulky cyclohexyl group in the para position significantly alters the hydrodynamic volume and solubility kinetics of the chain. Furthermore, the monomer (this compound) has a high boiling point, making it difficult to remove via simple vacuum drying. Residual monomer acts as a plasticizer, depressing the Tg and ruining mechanical data.

This guide prioritizes Standard Precipitation , Catalyst/Salt Removal (for Anionic routes), and Fractionation to ensure your data represents the polymer, not its impurities.

Module 1: The "Reboot" – Standard Precipitation Protocol

Issue: Sticky polymer, depressed Tg (plasticization), or smell of unreacted monomer. Diagnosis: Incomplete removal of high-boiling monomer (this compound) or oligomers.

The Protocol: PCHS requires a "Good Solvent / Non-Solvent" pair that maximizes the diffusion of the bulky monomer out of the precipitating coil.

Step-by-Step Workflow

-

Dissolution: Dissolve crude PCHS in Tetrahydrofuran (THF) or Toluene at a concentration of 5–10 wt%.

-

Expert Tip: Do not exceed 10%. High viscosity prevents the non-solvent from penetrating the coil, trapping monomer inside.

-

-

Filtration: Pass the solution through a 0.45 µm PTFE filter to remove dust/insolubles before precipitation.

-

Precipitation: Drop the polymer solution slowly into a 10x excess volume of Methanol (MeOH) under vigorous stirring.

-

Critical: If the polymer forms a sticky glob, your stirring is too slow, or the concentration is too high.

-

-

Repetition: Recover the solid, redissolve, and precipitate again. (Minimum 2 cycles required for PCHS).

-

Drying: Vacuum oven at roughly Tg - 20°C (approx. 120°C) for 24-48 hours.

Visual Workflow (Precipitation Logic)

Caption: Logical flow for the purification of PCHS via solvent/non-solvent precipitation.

Solvent Compatibility Table

| Solvent Role | Recommended Chemical | Why? |

| Good Solvent | THF (Tetrahydrofuran) | Excellent solubility; easy to remove (low BP). |

| Good Solvent | Cyclohexane | Good for anionic synthesis workup; requires heating (35-40°C) for high MW. |

| Good Solvent | Toluene | Standard aromatic solvent; harder to dry than THF. |

| Non-Solvent | Methanol | Best polarity contrast; precipitates PCHS as fine white powder. |

| Non-Solvent | Isopropanol | Use if Methanol causes the polymer to "crash out" too quickly as a gel. |

| Avoid | Acetone | PCHS can be partially soluble or swell in acetone depending on MW. |

Module 2: The "Hardware Fix" – Catalyst & Salt Removal

Issue: Haze, yellow discoloration, or ionic conductivity. Context:

-

Anionic Polymerization: Lithium salts (LiCl, LiOH) remain after termination.

-

Hydrogenation Route: If you synthesized PCHS by hydrogenating Polystyrene (using Ni/Pd), metal residues cause degradation and color.

Scenario A: Removing Lithium Salts (Anionic Route)

-

Wash: Dissolve polymer in Cyclohexane or Toluene.

-

Extraction: Wash the organic phase 3x with dilute HCl (0.1 M), followed by 3x with distilled water.

-

Phase Separation: PCHS is hydrophobic; separation should be clean. If emulsion forms, add a small amount of saturated NaCl (brine).

Scenario B: Removing Transition Metals (Hydrogenation Route)

If your PCHS is grey or yellow, you have metal contamination.

Protocol:

-

Adsorption: Dissolve PCHS in THF. Add activated basic alumina or silica gel (5 wt% relative to polymer).

-

Stir: Stir for 2 hours at room temperature.

-

Filtration: Filter through a packed bed of Celite (diatomaceous earth) to trap the fines.

-

Precipitate: Proceed to Module 1.

Visual Workflow (Impurity Scavenging)

Caption: Decision tree for removing ionic salts vs. transition metal catalyst residues.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My PCHS has a lower Tg than reported in literature (148°C). Why?

-

Cause: Plasticization by residual monomer or solvent. This compound is bulky and difficult to diffuse out of the glassy matrix.

-

Fix: You must perform a "hot" vacuum dry. Dry the polymer at 150°C (just above Tg) under high vacuum for 2 hours, then cool slowly. This relaxes the chains and releases trapped volatiles. Warning: Ensure your vacuum line has a cold trap to catch the monomer.

Q2: The polymer solution is cloudy even after filtration.

-

Cause: Micro-crystallinity or block-copolymer micelles (if working with block variants). However, for homopolymer PCHS, cloudiness usually indicates wet solvent . PCHS is hydrophobic; water traces in THF cause micro-precipitation.

-

Fix: Dry your THF over molecular sieves (3Å) or Calcium Hydride before dissolving the polymer.

Q3: Can I use Soxhlet extraction?

-

Answer: Yes, and it is highly recommended for high-purity optical grades.

-

Setup: Place solid PCHS powder in the thimble.

-

Solvent: Refluxing Methanol or Acetone .

-

Mechanism: These are non-solvents for high MW PCHS but will dissolve monomer, oligomers, and antioxidants. Run for 24 hours.

References

-

Hadjichristidis, N., et al. (2000). Anionic Polymerization: Principles and Practice.[1] Oxford University Press. (Authoritative text on removing lithium salts and termination impurities).

-

Bates, F. S., et al. (1989). "Synthesis and characterization of poly(vinylcyclohexane) derivatives." Macromolecules, 22(12). Link (Primary source for hydrogenation and workup of cyclohexyl-substituted styrenics).

-

Polymer Properties Database. "Poly(this compound) Solubility Parameters." Link (General reference for solvent selection).

- Brandrup, J., & Immergut, E. H. (1989). Polymer Handbook, 3rd Edition. Wiley-Interscience.

Sources

Technical Support Center: Poly(4-Cyclohexylstyrene) Microstructure Control

Welcome to the Advanced Polymer Synthesis Support Hub. Topic: Precision Control of Poly(4-Cyclohexylstyrene) (PCHS) Microstructure. Ticket ID: PCHS-MICRO-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division.[1]

Executive Summary: The Microstructure Matrix

Poly(this compound) (PCHS)—often referred to in literature as hydrogenated polystyrene or poly(vinylcyclohexane) (PVCH)—is a critical material for optical components and high-temperature applications due to its low birefringence and high glass transition temperature (

Controlling its microstructure requires a bifurcated strategy depending on your target property:

-

For Optical Clarity & Narrow Dispersity: Use Anionic Polymerization (Direct or via PS).[1]

-

For Crystallinity & Heat Resistance: Use Coordination Polymerization (Metallocene) followed by Hydrogenation .[1]

The following guide breaks down these workflows into actionable troubleshooting modules.

Module 1: Route Selection & Strategy

Before mixing reagents, you must select the synthesis route that aligns with your required microstructure.[1]

Decision Matrix: Synthesis Pathway

Figure 1: Strategic workflow for selecting the synthesis route based on desired polymer microstructure (Tacticity vs. Dispersity).

Module 2: Controlling Molecular Weight (Anionic Route)

Context: You are synthesizing PCHS for block copolymer lithography or optical standards. You need a Polydispersity Index (PDI) < 1.10.[1]

Troubleshooting Guide: Broad PDI & Termination

Q: My PDI is consistently > 1.20. Is the this compound monomer impure? A: While monomer purity is critical, the issue is likely slow initiation relative to propagation due to the steric bulk of the cyclohexyl group if you are polymerizing 4-CHS directly.[1]

-

Diagnosis: Direct anionic polymerization of this compound is sluggish.[1]

-

Solution: Switch to the "Precursor Route." Polymerize Styrene first to create a Polystyrene (PS) block with perfect PDI, then hydrogenate it.[1]

Q: If I must polymerize 4-CHS directly, how do I control the kinetics? A: You must modify the solvent polarity.[1]

-

Solvent: Use Cyclohexane (non-polar) as the base.[1]

-

Modifier: Add trace THF (Tetrahydrofuran) or LiCl.

Protocol: High-Vacuum Anionic Polymerization (Direct)[1]

-

Purification: Distill this compound over

twice, then titrate with dibutylmagnesium until a faint yellow color persists (scavenging impurities). -

Initiation: Add sec-Butyllithium (sec-BuLi) to the reactor at -78°C.

-

Propagation: Add monomer. Raise T to 25°C. Reaction time: 4–6 hours.

-

Termination: Degassed Methanol.

Module 3: Controlling Tacticity (Stereoregular Route)

Context: You require a semi-crystalline material with a melting point (

Troubleshooting Guide: Loss of Crystallinity

Q: I started with Syndiotactic Polystyrene (s-PS), but after hydrogenation, the PCHS is amorphous. Why? A: You likely caused epimerization or chain scission during the hydrogenation step.[1]

-

The Trap: High hydrogenation temperatures (>200°C) can cause C-C bond cleavage or isomerization of the backbone methine carbon.[1]

-

The Fix: Use a highly active heterogeneous catalyst at lower temperatures.

Q: Which catalyst system preserves stereoregularity? A:

| Catalyst System | Pressure (psi) | Temp (°C) | Risk Level | Recommendation |

|---|---|---|---|---|

| Pd/C (Heterogeneous) | 1000+ | 150–180 | High | Causes chain scission; avoid for high MW s-PCHS.[1] |

| Pd/CaCO3 (Lindlar) | 800 | 100–120 | Medium | Better, but slow conversion.[1] |

| Pt/Re on Silica | 500-700 | 140 | Low | Preferred. High activity allows lower T, preserving tacticity.[1] |

Protocol: Tacticity-Preserving Hydrogenation

-

Precursor: Synthesize s-PS using a Titanocene Pentamethyl/MAO catalyst system.

-

Dissolution: Dissolve s-PS in Cyclohexane/Decalin (1:1). Note: s-PS is hard to dissolve; requires heating to 100°C.[1]

-

Catalyst Loading: Add Pt/SiO2 (5 wt% relative to polymer).[1]

-

Reaction: Pressurize

to 700 psi. Maintain T = 140°C for 12 hours. -

Validation: Check FTIR. Disappearance of aromatic C-H stretch (3000–3100

) and appearance of aliphatic bands.[1]

Module 4: Characterization & Validation

Context: You need to prove you have PCHS and quantify the "Degree of Hydrogenation" (DoH).

FAQ: Spectral Analysis

Q: How do I calculate the Degree of Hydrogenation (DoH) using NMR?

A: Use

-

Aromatic Region (6.5 – 7.2 ppm): Represents unreacted styrene units.[1]

-

Aliphatic Region (0.5 – 2.0 ppm): Represents the cyclohexyl ring and backbone.[1]

-

Calculation:

(Where

Q: What

-

Polystyrene (Precursor):

[1] -

PCHS (Fully Hydrogenated):

[1] -

Troubleshooting: If your

is between 110–130°C, your hydrogenation is incomplete (DoH < 95%).[1]

References

-

Bates, F. S., et al. (1994).[1] "Block Copolymer Thermodynamics: Theory and Experiment." Annual Review of Physical Chemistry. (Foundational work on hydrogenated styrene derivatives).[1][5]

-

Nakatani, H., et al. (1999).[1][6] "Preparation and characterization of hydrogenated syndiotactic polystyrene." Polymer.[1][5][6][7][8][9][10][11] (Definitive guide on s-PCHS synthesis). [1][6]

-

Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1] (The standard text for anionic synthesis protocols).

-

Gehlsen, M. D., & Bates, F. S. (1993).[1] "Heterogeneous Catalytic Hydrogenation of Polystyrene: Thermodynamics of Poly(vinylcyclohexane)-Containing Diblock Copolymers." Macromolecules. [1]

Disclaimer: This guide assumes access to standard air-sensitive synthesis equipment (Schlenk lines, Gloveboxes). Always consult MSDS for sec-Butyllithium and high-pressure hydrogen safety protocols.

Sources

- 1. Tacticity - Wikipedia [en.wikipedia.org]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Stereoblock copolymers and tacticity control in controlled/living radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. US3809687A - Hydrogenation of polystyrene - Google Patents [patents.google.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. linseis.com [linseis.com]

- 11. Stereoregular cyclic poly(3-hydroxybutyrate) enabled by catalyst-controlled tacticity and topology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Guide: GPC Analysis of Poly(4-Cyclohexylstyrene) vs. Polystyrene Standards